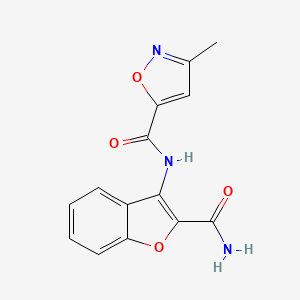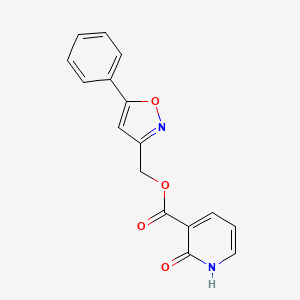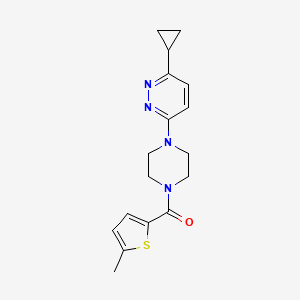
N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide, also known as CBI-1, is a small molecule that has gained attention in the scientific community for its potential use in drug discovery and development. CBI-1 is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a role in a variety of physiological processes, including inflammation, cognition, and mood regulation.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide belongs to a class of compounds with significant interest in synthetic organic chemistry due to their potential biological activities and their role in the development of novel therapeutic agents. Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the versatility of isoxazole derivatives in synthetic chemistry Martins et al., 2002. This work highlights the potential for creating various derivatives of the parent compound for different scientific applications.
Antimicrobial Activity
The development of new antimicrobial agents is a critical area of research due to the increasing resistance of many pathogens to existing drugs. Abdel‐Aziz et al. (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and evaluated their antimicrobial activity against several fungal and bacterial species. Some of these compounds exhibited significant antimicrobial activity, indicating the potential of N-(2-carbamoylbenzofuran-3-yl)-3-methylisoxazole-5-carboxamide derivatives as new antimicrobial agents Abdel‐Aziz, Mekawey, & Dawood, 2009.
Development of Novel Therapeutic Agents
The research into novel therapeutic agents often focuses on the synthesis and evaluation of new compounds with potential biological activities. For instance, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives and their evaluation for diuretic activity represent an application of these compounds in the development of new treatments Yar & Ansari, 2009. Moreover, Pasunooti et al. (2015) demonstrated the application of isoxazole-3-carboxamide derivatives in Pd-catalyzed C(sp^3)-H bond activation, which could lead to the synthesis of various non-natural amino acids for therapeutic use Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015.
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-7-6-10(21-17-7)14(19)16-11-8-4-2-3-5-9(8)20-12(11)13(15)18/h2-6H,1H3,(H2,15,18)(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZUKRBLXAQYDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)
![3-Benzyl-8-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)



![(E)-2-(1,3-benzothiazol-2-yl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile](/img/structure/B2393064.png)

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)